molecular formula C12H14O3 B1289869 Benzyl 3-hydroxycyclobutanecarboxylate CAS No. 480449-99-8

Benzyl 3-hydroxycyclobutanecarboxylate

Cat. No. B1289869
CAS RN: 480449-99-8
M. Wt: 206.24 g/mol
InChI Key: XNZBUAFOVHWZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the molecular formula C12H14O3 . It is a solid substance and its CAS number is 480449-99-8 .


Molecular Structure Analysis

The molecular structure of Benzyl 3-hydroxycyclobutanecarboxylate can be represented by the SMILES string O=C(OCC1=CC=CC=C1)C2CC(O)C2 . The InChI representation is 1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 .


Physical And Chemical Properties Analysis

Benzyl 3-hydroxycyclobutanecarboxylate is a solid substance . Its molecular weight is 206.24 . The InChI key is XNZBUAFOVHWZNQ-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis: Building Block for Complex Molecules

Benzyl 3-hydroxycyclobutanecarboxylate: serves as a versatile building block in organic synthesis. Its structure is particularly useful for constructing complex molecules due to the presence of a reactive hydroxyl group and a carboxylate moiety that can undergo various chemical transformations .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacophores. The cyclobutane ring provides a rigid scaffold that can be elaborated into drug-like molecules with specific biological activities .

Material Science: Polymer Precursors

The benzyl group and the carboxylate functionality make it a candidate for polymerization reactions. It can be used to create novel polymers with unique properties for material science applications .

Catalysis: Ligand Synthesis

Benzyl 3-hydroxycyclobutanecarboxylate: can be transformed into ligands for catalysis. These ligands can chelate metals, leading to catalysts that are used in a variety of chemical reactions .

Bioconjugation: Linker for Biomolecules

Due to its reactive groups, this compound can act as a linker to attach various biomolecules together. This is particularly useful in the field of bioconjugation, where it can be used to create targeted drug delivery systems .

Analytical Chemistry: Chromatography Standards

It can serve as a standard or reference compound in chromatographic analysis due to its distinct chemical structure, aiding in the identification and quantification of similar compounds .

Photochemistry: Photoreactive Studies

The benzyl group in Benzyl 3-hydroxycyclobutanecarboxylate can undergo photochemical reactions, making it useful for studying photoreactive processes and developing photoresponsive materials .

Environmental Chemistry: Degradation Studies

This compound’s stability under various conditions can be studied to understand its environmental impact, including its degradation products and their effects .

Mechanism of Action

properties

IUPAC Name

benzyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBUAFOVHWZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629083, DTXSID201228990
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480449-99-8, 128041-58-7, 552849-32-8
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NaBH4 (215 mg; 5.68 mmol) was added to the solution of benzyl 3-oxocyclobutanecarboxylate (2.3 g; 11.3 mmol) in THF (30 mL) and MeOH (1.5 mL). The reaction mixture was stirred for 0.5 hour at 0° C., diluted with water (20 mL), and extracted with DCM (50 mL×2). The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated, and purified by reverse phase flash chromatography to afford 1.24 g (53%) of the title compound as a yellow oil.
Name
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.